

# GSK2256294A: A Potent Tool for Interrogating Soluble Epoxide Hydrolase Biology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK2256294A

Cat. No.: B607787

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**GSK2256294A** is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme increasingly recognized for its critical role in regulating inflammation, blood pressure, and pain. By preventing the degradation of endogenous anti-inflammatory lipids, **GSK2256294A** serves as a powerful chemical probe to elucidate the biological functions of sEH and explore its therapeutic potential. This technical guide provides an in-depth overview of **GSK2256294A**, including its mechanism of action, key experimental data, detailed protocols for its use, and visualization of the associated signaling pathways.

## Mechanism of Action and Biochemical Potency

**GSK2256294A** is a reversible, tight-binding inhibitor of the C-terminal hydrolase domain of sEH (EPHX2).[1] This inhibition prevents the conversion of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active dihydroxyeicosatrienoic acids (DHETs).[2][3] The stabilization of EETs is the primary mechanism through which **GSK2256294A** exerts its biological effects.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK2256294A** from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Potency of **GSK2256294A**

Target Species	Enzyme	IC50 (pM)	Reference
Human	Recombinant sEH	27	[4]
Rat	Recombinant sEH	61	[4]
Mouse	Recombinant sEH	189	[4]

Table 2: Pharmacokinetics of **GSK2256294A** in Humans (Single Dose, NCT01762774)[5][6]

Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng.h/mL)	Half-life (h)
2 mg	-	-	-	25-43
6 mg	-	1-2	-	25-43
10 mg	-	-	-	25-43
18 mg	-	-	-	25-43
20 mg	-	-	-	25-43

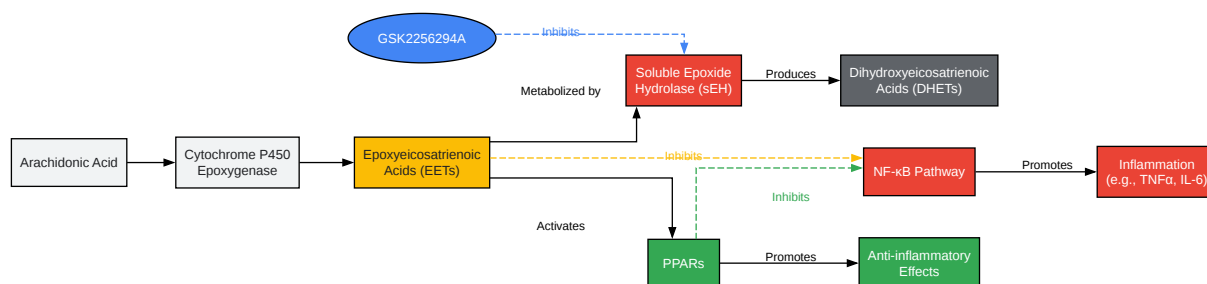
Note: Specific Cmax and AUC values were not detailed in the provided search results, but dose-proportional increases were observed.

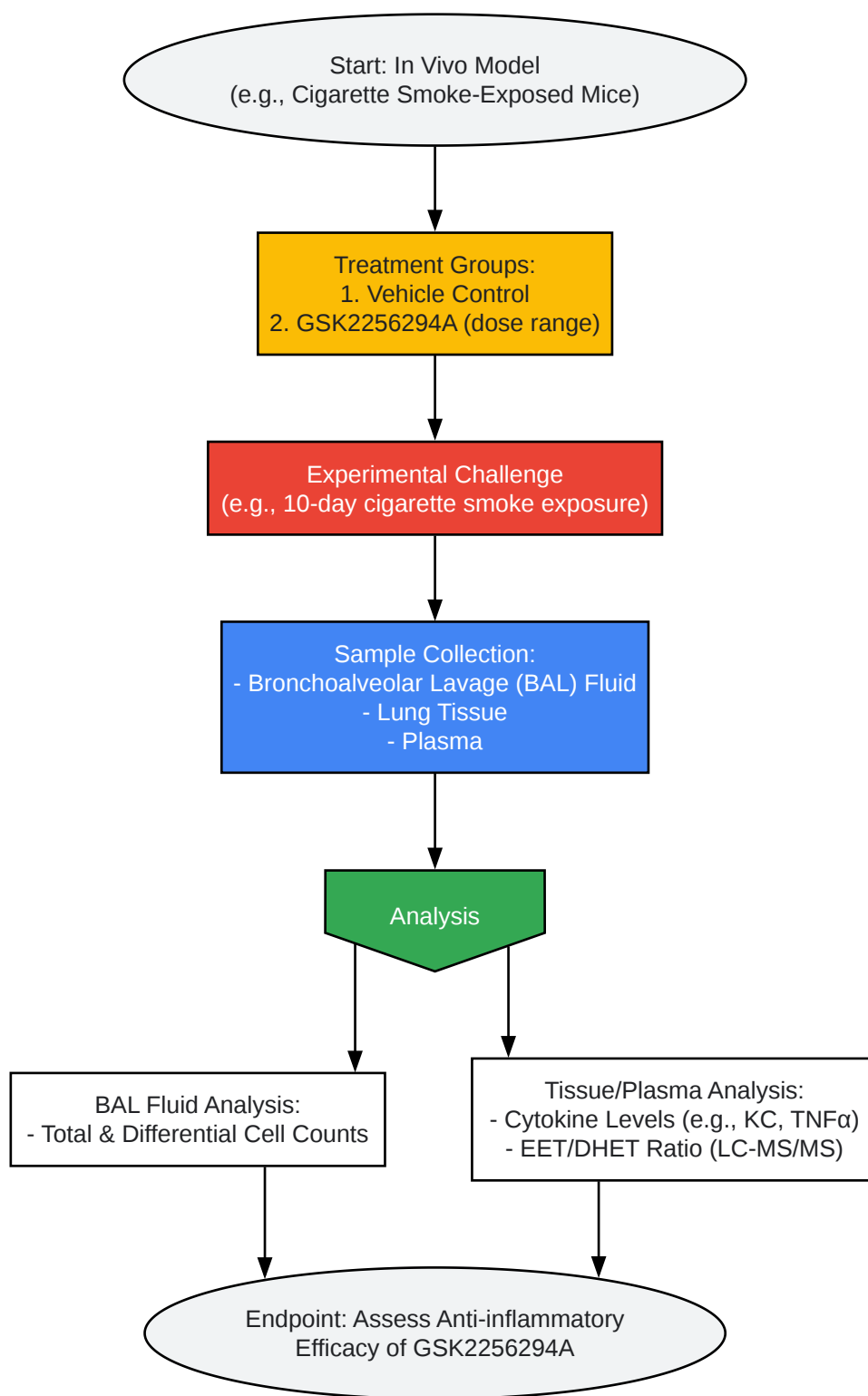
Table 3: In Vivo Efficacy of **GSK2256294A**

Model	Treatment	Key Finding	Reference
Cigarette Smoke-Exposed Mice	5-30 mg/kg, p.o.	Dose-dependent reduction in BAL fluid total cells, neutrophils, and macrophages.[4]	[4]
Cigarette Smoke-Exposed Mice	5-30 mg/kg, p.o.	Dose-dependent reduction in lung keratinocyte chemoattractant (KC) levels.[4]	[4]
Human Clinical Trial (NCT01762774)	2 mg, single dose	41.9% mean sEH inhibition.[5][6]	[5][6]
Human Clinical Trial (NCT01762774)	20 mg, single dose	99.8% mean sEH inhibition.[5][6]	[5][6]
Human Adipose Tissue (in vivo)	10 mg/day for 7 days	Decreased percentage of IFN $\gamma$ -producing T cells and secreted TNF $\alpha$ . [7]	[7]

## Signaling Pathways and Experimental Workflows

The inhibition of sEH by **GSK2256294A** leads to an accumulation of EETs, which in turn modulate downstream signaling pathways, primarily impacting inflammatory responses.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cdn.caymanchem.com](https://cdn.caymanchem.com) [[cdn.caymanchem.com](https://cdn.caymanchem.com)]
- 2. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. The organization and consequences of eicosanoid signaling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [assaygenie.com](https://assaygenie.com) [[assaygenie.com](https://assaygenie.com)]
- 7. Ets2 suppresses inflammatory cytokines through MAPK/NF-κB signaling and directly binds to the IL-6 promoter in macrophages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [GSK2256294A: A Potent Tool for Interrogating Soluble Epoxide Hydrolase Biology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607787#gsk2256294a-as-a-tool-for-studying-seh-biology>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)